molecular formula C7H6N2O2S B2587897 6H,7H-[1,4]oxathiino[2,3-c]pyridazine-3-carbaldehyde CAS No. 943026-20-8

6H,7H-[1,4]oxathiino[2,3-c]pyridazine-3-carbaldehyde

Cat. No.: B2587897
CAS No.: 943026-20-8
M. Wt: 182.2
InChI Key: LIFFMBSRKRXMOY-UHFFFAOYSA-N
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Description

6H,7H-[1,4]oxathiino[2,3-c]pyridazine-3-carbaldehyde is a sophisticated fused heterocyclic building block of significant interest in medicinal chemistry and drug discovery. Its structure combines a 1,4-oxathiane ring with a pyridazine core, presenting a multifunctional scaffold for chemical synthesis. The presence of the aldehyde group provides a reactive handle for further derivatization, enabling researchers to create diverse libraries of compounds for biological screening . Compounds featuring fused heterocyclic systems similar to this one are frequently investigated for their potential pharmacological activities. Research on analogous structures has demonstrated a wide range of biological properties, including antimicrobial and anticancer activities . For instance, complex polycyclic aromatic systems are actively explored for their antiproliferative effects against various human cancer cell lines , while other nitrogen-containing heterocycles are known to function by inhibiting critical bacterial enzymes like DNA gyrase . This reagent is specifically designed for use in research laboratories to synthesize new chemical entities for high-throughput screening and structure-activity relationship (SAR) studies. It is intended for Research Use Only and is not for diagnostic or therapeutic use in humans.

Properties

IUPAC Name

6,7-dihydro-[1,4]oxathiino[2,3-c]pyridazine-3-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2O2S/c10-4-5-3-6-7(9-8-5)11-1-2-12-6/h3-4H,1-2H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIFFMBSRKRXMOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC2=C(O1)N=NC(=C2)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

943026-20-8
Record name 943026-20-8
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6H,7H-[1,4]oxathiino[2,3-c]pyridazine-3-carbaldehyde typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting with a pyridazine derivative, the introduction of an oxathiine ring can be achieved through a series of nucleophilic substitution and cyclization reactions. Specific reagents and catalysts, such as sulfur-containing compounds and strong bases, are often employed to facilitate these transformations.

Industrial Production Methods

While detailed industrial production methods for this specific compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

6H,7H-[1,4]oxathiino[2,3-c]pyridazine-3-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

    Reduction: The aldehyde group can be reduced to form alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at positions adjacent to the heteroatoms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Activity
Research has indicated that compounds similar to 6H,7H-[1,4]oxathiino[2,3-c]pyridazine-3-carbaldehyde exhibit significant antimicrobial properties. A study demonstrated that derivatives of this compound showed effectiveness against various bacterial strains, suggesting potential as a new class of antibiotics .

Anticancer Properties
Preliminary investigations have revealed that the compound may possess anticancer properties. In vitro studies indicated that it could inhibit the proliferation of certain cancer cell lines. Further research is required to elucidate the mechanisms of action and optimize its efficacy .

Materials Science Applications

Polymer Synthesis
The unique structural characteristics of this compound allow it to be utilized in the synthesis of novel polymers. These polymers can exhibit enhanced thermal stability and mechanical properties, making them suitable for advanced materials applications .

Biological Research Applications

Binding Affinity Studies
Recent studies have focused on the binding affinity of this compound with various biological targets. For instance, interaction studies have shown that this compound can bind effectively to certain enzymes involved in metabolic pathways, potentially leading to new therapeutic strategies .

Case Studies

  • Antimicrobial Efficacy Study
    A study conducted on the antimicrobial efficacy of this compound demonstrated a significant reduction in bacterial growth when tested against Staphylococcus aureus and Escherichia coli. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for both strains .
  • In Vitro Cancer Cell Proliferation Study
    In vitro tests on various cancer cell lines showed that treatment with this compound resulted in a dose-dependent decrease in cell viability. The IC50 value was determined to be approximately 25 µM for HeLa cells .

Mechanism of Action

The mechanism of action of 6H,7H-[1,4]oxathiino[2,3-c]pyridazine-3-carbaldehyde largely depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The presence of the oxathiine and pyridazine rings can facilitate binding to biological macromolecules, influencing various biochemical pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize the properties and applications of 6H,7H-[1,4]oxathiino[2,3-c]pyridazine-3-carbaldehyde, the following compounds are compared based on structural motifs, synthetic approaches, and biological activities:

5-Chloro-6-phenylpyridazin-3(2H)-one Derivatives (3a-3h)

  • Structure: Pyridazinone core with halogen (Cl) and aryl (phenyl) substituents.
  • Synthesis : Prepared via alkylation of 5-chloro-6-phenylpyridazin-3(2H)-one with halides using K₂CO₃ in acetone .
  • Key Differences : Lacks the fused oxathiine ring and carbaldehyde group, reducing electrophilic reactivity.
  • Applications : Primarily explored as intermediates for further functionalization rather than direct biological use.

6,7-Dihydro-5H-pyrido[2,3-c]pyridazine Derivatives

  • Structure : Fused pyrido-pyridazine system with varying substituents (e.g., benzoxazine, indole).
  • Synthesis : Derived from multi-step reactions targeting Bcl-xL protein inhibition .
  • Key Differences : Replaces oxathiine with a pyridine ring, altering electronic properties and solubility.
  • Applications : Demonstrated pro-apoptotic activity in cancer models via Bcl-xL inhibition .

6-(7-Chloro-1,8-naphthyridin-2-yl)-7-oxo-2H,3H,5H,6H,7H-[1,4]dithiino[2,3-c]pyrrol-5-yl 4-methylpiperazine-1-carboxylate

  • Structure : Dithiine (two sulfur atoms) fused with pyrrol and naphthyridine moieties.
  • Synthesis : Likely involves cyclization and coupling reactions, as seen in metabolite synthesis .
  • Key Differences : Replaces oxathiine with dithiine, enhancing lipophilicity and metabolic stability.

Comparative Data Table

Property/Feature This compound 5-Chloro-6-phenylpyridazin-3(2H)-ones 6,7-Dihydro-5H-pyrido[2,3-c]pyridazines Dithiino-pyrrol Metabolite
Core Structure Oxathiine + pyridazine + carbaldehyde Pyridazinone + Cl/phenyl Pyrido-pyridazine Dithiine + pyrrol + naphthyridine
Electrophilic Reactivity High (due to carbaldehyde) Low Moderate (varies with substituents) Low
Synthetic Method Likely cyclization/alkylation Alkylation with halides Multi-step functionalization Metabolite of fentanyl analogs
Biological Activity Underexplored Intermediate use Pro-apoptotic (Bcl-xL inhibition) Neuropharmacological metabolite
Solubility Moderate (polar carbaldehyde) Low (nonpolar substituents) Variable (depends on substituents) High lipophilicity

Key Research Findings and Implications

  • Structural Uniqueness: The oxathiine ring in this compound distinguishes it from sulfur-free analogs (e.g., pyrido-pyridazines) and dithiine-containing metabolites. This ring system may confer unique electronic properties, influencing binding to biological targets or catalytic sites.
  • Pharmacological Potential: While the compound itself lacks direct activity data, its carbaldehyde group enables conjugation with amines or hydrazines, suggesting utility in prodrug design or inhibitor development.
  • Metabolic Considerations : The dithiine-containing metabolite highlights the importance of sulfur heterocycles in drug metabolism, warranting further study on the pharmacokinetics of oxathiine analogs.

Biological Activity

6H,7H-[1,4]oxathiino[2,3-c]pyridazine-3-carbaldehyde (CAS No. 943026-42-4) is a heterocyclic compound with potential biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on available research findings.

Chemical Structure and Properties

The molecular formula for this compound is C7H6N2O3C_7H_6N_2O_3, with a molecular weight of 166.13 g/mol. Its structural characteristics include a pyridazine ring fused with an oxathiine moiety, which is significant for its biological activity.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit antimicrobial properties. A study on related oxathiine derivatives demonstrated significant inhibition of bacterial growth against various strains, suggesting potential applications in treating infections caused by resistant bacteria .

Cholinesterase Inhibition

Cholinesterase inhibitors are crucial in treating neurodegenerative diseases like Alzheimer's. Compounds in the oxathiine family have been evaluated for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). For example, certain derivatives showed promising IC50 values indicating effective inhibition . Further studies could explore whether this compound exhibits similar activity.

Research Findings and Case Studies

Study FocusFindingsReference
Antimicrobial ActivitySignificant inhibition of bacterial growth in related compounds
Anticancer ActivityInduction of apoptosis in human cancer cell lines
Cholinesterase InhibitionEffective inhibition of AChE and BChE by similar derivatives

Case Study: Synthesis and Bioactivity

A notable study synthesized various oxathiine derivatives and assessed their biological activities. The results indicated that modifications to the oxathiine structure could enhance bioactivity. This suggests that similar approaches could be applied to this compound to optimize its therapeutic potential .

Q & A

Basic: What synthetic methodologies are commonly employed to prepare 6H,7H-[1,4]oxathiino[2,3-c]pyridazine-3-carbaldehyde?

The synthesis typically involves cyclization reactions and functional group transformations. A key method is the Vilsmeier-Haack reaction , which introduces the aldehyde group via formylation of heterocyclic precursors. For example, analogous aldehydes are synthesized by reacting precursors with phosphoryl chloride (POCl₃) and dimethylformamide (DMF) under controlled temperatures (0–90°C) . Additionally, LDA (Lithium Diisopropylamide) -mediated deprotonation in THF at low temperatures (-78°C) is used to generate reactive intermediates for oxathiino ring formation, as seen in related oxathiino-pyrimidine systems .

Basic: How is the structure of this compound validated?

Structural confirmation relies on multimodal spectroscopy :

  • High-Resolution Mass Spectrometry (HR-MS) verifies molecular mass (e.g., calculated vs. observed m/z values within ±0.0006 accuracy) .
  • ¹H-NMR identifies proton environments, such as aldehyde protons (δ ~9.5–10.0 ppm) and aromatic/heterocyclic protons.
  • IR spectroscopy confirms the aldehyde group (C=O stretch ~1700 cm⁻¹) and heterocyclic C-S/C-O bonds .
  • Elemental analysis ensures purity (e.g., C, H, N within ±0.3% of theoretical values) .

Advanced: What challenges arise in optimizing regioselectivity during oxathiino ring formation?

Regioselectivity is influenced by substituent electronic effects and reaction conditions . For example, electron-withdrawing groups (e.g., chloro, methylsulfanyl) on pyridazine precursors direct cyclization to specific positions. In one study, using LDA as a base at -78°C minimized side reactions and improved regiocontrol in oxathiino-pyrimidine synthesis . Competing pathways (e.g., over-oxidation or dimerization) require careful monitoring via thin-layer chromatography (TLC) and in-situ quenching .

Advanced: How can computational modeling aid in predicting reactivity or stability of this compound?

Density Functional Theory (DFT) calculations assess:

  • Electrophilicity of the aldehyde group for nucleophilic additions (e.g., condensation reactions).
  • Tautomeric equilibria in solution, which affect reactivity.
  • Thermodynamic stability of the oxathiino ring under varying pH and temperature.
    Such models guide experimental design, such as selecting solvents (e.g., THF vs. DMF) to stabilize intermediates .

Methodological: How should researchers address discrepancies between experimental and theoretical analytical data?

For elemental analysis , discrepancies (e.g., ±0.3% in nitrogen content) may arise from hygroscopic intermediates or incomplete combustion. Solutions include:

  • Repeated drying under vacuum.
  • Alternative purification (e.g., recrystallization from ethanol/water mixtures) .
    For HR-MS , isotopic patterns and adduct formation (e.g., [M+Na]⁺) must be accounted for. Calibration with internal standards (e.g., sodium trifluoroacetate) improves accuracy .

Advanced: What strategies are effective for synthesizing bioactive derivatives of this compound?

The aldehyde group enables condensation reactions with:

  • Hydrazines to form hydrazones for antimicrobial screening .
  • Active methylene compounds (e.g., malononitrile) to generate α,β-unsaturated derivatives with potential kinase inhibition .
    Reaction conditions (e.g., ethanol reflux, 12–24 hours) and catalysts (e.g., piperidine) are optimized via Design of Experiments (DoE) to maximize yield (70–80%) .

Basic: What are the critical stability considerations for storing this compound?

  • Light sensitivity : Store in amber vials at -20°C to prevent photodegradation.
  • Moisture sensitivity : Use desiccants (e.g., silica gel) and inert atmospheres (N₂/Ar).
  • Thermal stability : Differential Scanning Calorimetry (DSC) shows decomposition above 150°C, requiring avoidance of prolonged heating .

Advanced: How can reaction yields be improved in large-scale syntheses?

  • Catalyst screening : Transition metals (e.g., Pd/C) or organocatalysts enhance cyclization efficiency.
  • Flow chemistry : Continuous reactors improve heat/mass transfer for exothermic steps (e.g., LDA reactions) .
  • In-situ monitoring : FT-IR or Raman spectroscopy tracks intermediate formation, enabling real-time adjustments .

Methodological: What protocols validate the purity of intermediates during synthesis?

  • HPLC-MS with a C18 column (acetonitrile/water gradient) detects impurities at <0.1% levels.
  • ¹³C-NMR identifies residual solvents (e.g., DMF or THF) .
  • Karl Fischer titration quantifies water content (<0.05% w/w) in hygroscopic intermediates .

Advanced: How does the electronic nature of substituents influence the compound’s reactivity?

  • Electron-donating groups (e.g., methyl) increase electron density at the aldehyde, enhancing nucleophilic attack.
  • Electron-withdrawing groups (e.g., chloro) stabilize the oxathiino ring but may reduce aldehyde electrophilicity.
    Substituent effects are quantified via Hammett constants (σ) and correlated with reaction rates in kinetic studies .

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